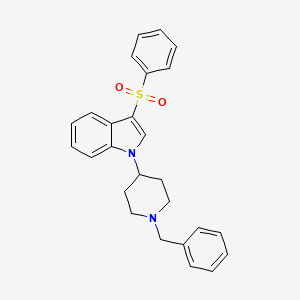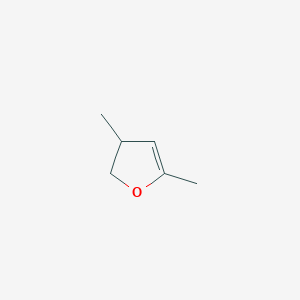
Furan, 2,3-dihydro-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2,3-dihydro-3,5-dimethyl- is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound, with the molecular formula C6H10O, is known for its unique structural properties and reactivity, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,3-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones in the presence of a base like cesium carbonate and an additive such as hydroquinone can yield 2,3,5-trisubstituted furans . Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition and intramolecular nucleophilic addition to form polysubstituted furans .
Industrial Production Methods
Industrial production of furans, including Furan, 2,3-dihydro-3,5-dimethyl-, often involves catalytic processes. For example, gold-catalyzed cyclizations of diols and triols in an aqueous medium can efficiently produce furan derivatives . Additionally, the use of palladium-catalyzed reactions with enyne acetates in the presence of a Lewis acid has been shown to yield 2,5-disubstituted furans in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Furan, 2,3-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can produce various substituted furans .
Aplicaciones Científicas De Investigación
Furan, 2,3-dihydro-3,5-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Some furan compounds are explored for their therapeutic potential in treating various diseases.
Industry: Furans are used in the production of pharmaceuticals, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Furan, 2,3-dihydro-3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. For instance, furan derivatives can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways . The specific molecular targets and pathways depend on the particular furan derivative and its structural features.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural properties but different reactivity and applications.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma and used in the food industry.
Uniqueness
Furan, 2,3-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
658063-52-6 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,3-dihydrofuran |
InChI |
InChI=1S/C6H10O/c1-5-3-6(2)7-4-5/h3,5H,4H2,1-2H3 |
Clave InChI |
MFVDAYWNDGNJRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
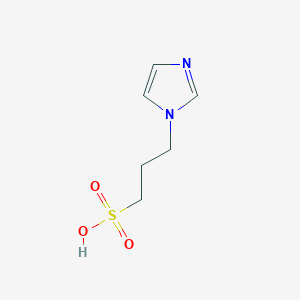
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
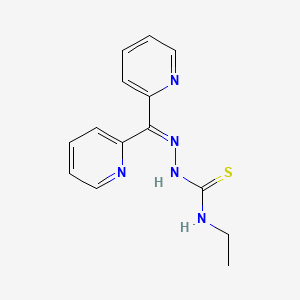
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
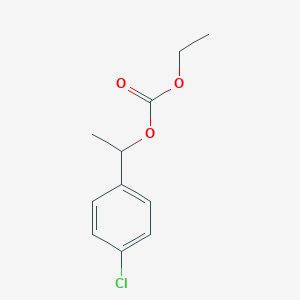
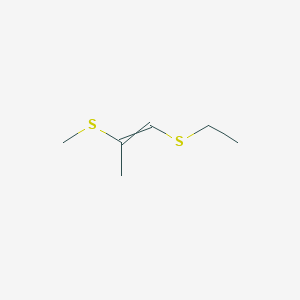
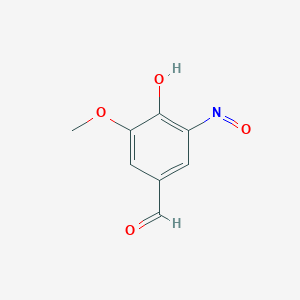
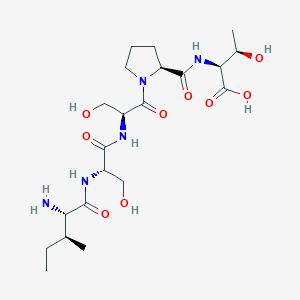
boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
